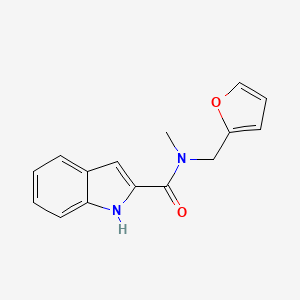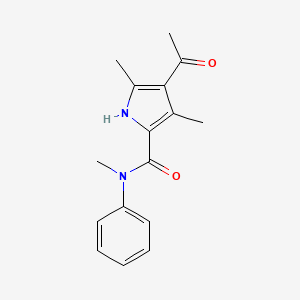
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the azobenzene family and has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is based on its ability to undergo photoisomerization, which results in a change in its molecular structure and properties. This property has been exploited in various applications, such as the development of molecular switches and photo-responsive materials.
Biochemical and physiological effects:
The biochemical and physiological effects of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone have been studied extensively in vitro and in vivo. It has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone in lab experiments include its unique properties, high yield synthesis method, and low toxicity. However, its limitations include its sensitivity to light and temperature, which can affect its stability and properties.
Orientations Futures
There are several future directions for the research and development of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone. These include:
1. Developing new synthesis methods to improve the yield and purity of the compound.
2. Studying its potential applications in the field of molecular switches and photo-responsive materials.
3. Investigating its potential use in drug delivery systems, particularly for targeted delivery and controlled release.
4. Exploring its potential applications in the field of optoelectronics, such as in the development of organic light-emitting diodes (OLEDs).
5. Investigating its potential use as a biosensor for detecting specific biomolecules.
In conclusion, Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is a chemical compound that has significant potential for various scientific research applications. Its unique properties and low toxicity make it an attractive candidate for drug delivery, molecular switches, and photo-responsive materials. Further research and development in this field are necessary to fully explore its potential applications and benefits.
Méthodes De Synthèse
The synthesis of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone involves the reaction between 4-methoxyphenol and 2-chlorobenzoyl chloride in the presence of sodium azide and copper (I) iodide. The reaction takes place under mild conditions and produces a high yield of the desired product.
Applications De Recherche Scientifique
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields, including materials science, drug delivery, and molecular switches. Its unique properties, such as photoisomerization and thermal stability, make it an attractive candidate for these applications.
Propriétés
IUPAC Name |
azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-12-7-8-13(14(17)11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZRKWECJFWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)





![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)